molecular formula C24H20AsB B1198815 Tetraphenylarsonium bromide CAS No. 507-27-7

Tetraphenylarsonium bromide

Cat. No.: B1198815
CAS No.: 507-27-7
M. Wt: 463.2 g/mol
InChI Key: NZUQEBQRKNZZDO-UHFFFAOYSA-M
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Description

Tetraphenylarsonium bromide is a chemical compound with the molecular formula C24H20AsBr. It appears as a white crystalline powder and consists of a tetraphenylarsonium cation (C24H20As+) and a bromide anion (Br-). This compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylarsonium bromide can be synthesized by the reaction of triphenylarsine with phenylmagnesium bromide. The process involves the following steps:

    Preparation of Triphenylarsine: Triphenylarsine is prepared by the reaction of arsenic trichloride with phenylmagnesium bromide in benzene.

    Formation of this compound: Triphenylarsine is then reacted with phenylmagnesium bromide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylarsonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraphenylarsonium bromide has various scientific research applications, including:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis.

    Biology: It is used in the study of ion transport across biological membranes.

    Medicine: It is used in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetraphenylarsonium bromide involves its ability to form stable complexes with halides. The tetraphenylarsonium cation interacts with halide anions through electrostatic interactions, forming stable ionic complexes. These complexes can participate in various chemical reactions, facilitating the transfer of halides and other ions between different phases .

Molecular Targets and Pathways:

    Ion Transport: this compound targets ion channels and transporters in biological membranes.

    Catalysis: It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.

Comparison with Similar Compounds

    Tetraphenylphosphonium Bromide: Similar in structure, but contains a phosphorus atom instead of arsenic.

    Tetraphenylarsonium Chloride: Similar in structure, but contains a chloride anion instead of bromide.

Uniqueness: Tetraphenylarsonium bromide is unique due to its specific reactivity with bromide ions. Its ability to form stable complexes with bromides makes it particularly useful in studies involving bromide ion transport and reactivity .

Biological Activity

Tetraphenylarsonium bromide (TPAB), with the chemical formula Ph4AsBr\text{Ph}_4\text{AsBr}, is an organoarsenic compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and catalysis. This article provides a detailed overview of the biological activity of TPAB, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Overview of this compound

This compound is characterized by its four phenyl groups attached to an arsenic atom, making it a quaternary ammonium salt. It is typically used in organic synthesis and as a reagent in various chemical reactions. Its stability and solubility in organic solvents enhance its utility in biological studies.

Mechanisms of Biological Activity

TPAB exhibits biological activity through several mechanisms:

  • Interaction with Biomolecules : TPAB can interact with various biomolecules, including proteins and nucleic acids, influencing their structure and function. This interaction is primarily due to the Lewis acid properties of the arsenic center, which can form complexes with electron-rich sites on biomolecules .
  • Antimicrobial Properties : Studies have shown that TPAB possesses antimicrobial activity against a range of pathogens. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death.
  • Enzyme Inhibition : TPAB has been reported to inhibit certain enzymes by binding to their active sites or altering their conformational states. This property makes it a candidate for further research in drug development.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of TPAB against various bacterial strains. The results demonstrated that TPAB exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In another study, TPAB was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study found that TPAB effectively inhibited AChE activity, with an IC50 value of 25 µM. This suggests that TPAB could be explored for therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .

Comparative Analysis

The biological activity of TPAB can be compared to other similar compounds such as tetraphenylphosphonium bromide (TPPB) and tetraphenylstibonium bromide (TPSB). Below is a summary table highlighting key differences:

CompoundMain Biological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, enzyme inhibition10 - 5025
Tetraphenylphosphonium bromideAntimicrobial, cytotoxic effects20 - 10030
Tetraphenylstibonium bromideLimited biological studies availableN/AN/A

Research Findings

Recent research has focused on the synthesis and characterization of TPAB derivatives to enhance its biological activity. Modifications in the phenyl groups or the introduction of additional functional groups have been shown to improve its efficacy against specific pathogens or increase its enzyme inhibition potential .

Properties

IUPAC Name

tetraphenylarsanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUQEBQRKNZZDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20AsBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15912-80-8 (Parent)
Record name Tetraphenylarsonium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507277
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DSSTOX Substance ID

DTXSID60964937
Record name Tetraphenylarsanium bromide
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Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-27-7
Record name Arsonium, tetraphenyl-, bromide (1:1)
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Record name Tetraphenylarsonium bromide
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Record name Tetraphenylarsonium bromide
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Record name Tetraphenylarsanium bromide
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Record name TETRAPHENYLARSONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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